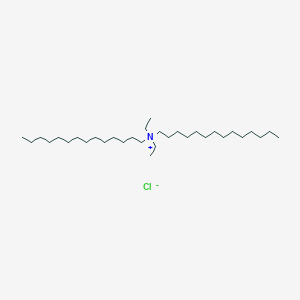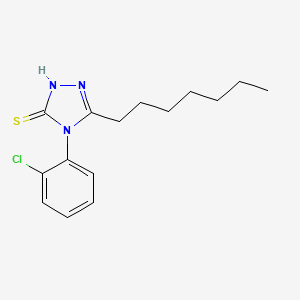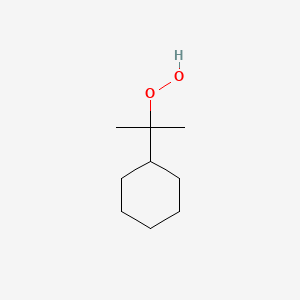
1,1-Dibromo-N,N-dibutylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-N,N-dibutylboranamine is an organoboron compound characterized by the presence of two bromine atoms and a boron-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-N,N-dibutylboranamine can be synthesized through the bromination of N,N-dibutylboranamine. The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-N,N-dibutylboranamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form N,N-dibutylboranamine.
Oxidation Reactions: Oxidation can lead to the formation of boron-containing oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Major Products Formed
Substitution: Formation of N,N-dibutylboranamine derivatives with different halogens or functional groups.
Reduction: Formation of N,N-dibutylboranamine.
Oxidation: Formation of boron oxides and other oxidation products.
Scientific Research Applications
1,1-Dibromo-N,N-dibutylboranamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of boron-containing polymers and materials.
Biological Studies: Investigated for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Industrial Applications: Used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-dibromo-N,N-dibutylboranamine involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the boron-nitrogen bond can interact with nucleophiles. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromoethane: Similar in structure but lacks the boron-nitrogen bond.
1,1-Dibromo-2,2-dimethylpropane: Another dibromo compound with different alkyl groups.
N,N-Dibutylboranamine: The non-brominated analog of 1,1-dibromo-N,N-dibutylboranamine.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a boron-nitrogen bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
CAS No. |
54336-83-3 |
|---|---|
Molecular Formula |
C8H18BBr2N |
Molecular Weight |
298.86 g/mol |
IUPAC Name |
N-butyl-N-dibromoboranylbutan-1-amine |
InChI |
InChI=1S/C8H18BBr2N/c1-3-5-7-12(9(10)11)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
XCQRCIZCPMZXFM-UHFFFAOYSA-N |
Canonical SMILES |
B(N(CCCC)CCCC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



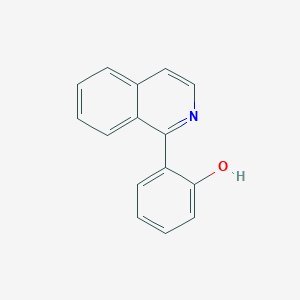
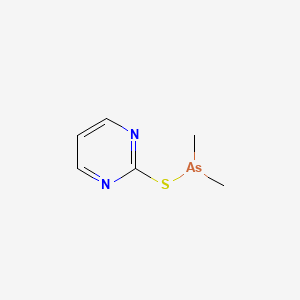
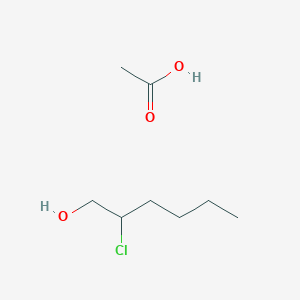
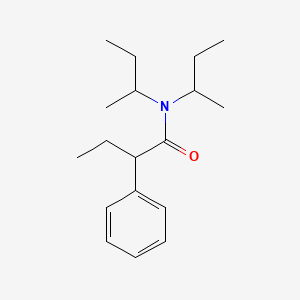
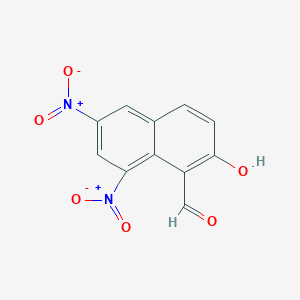
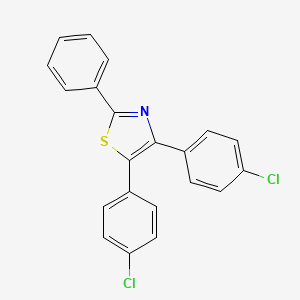
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)
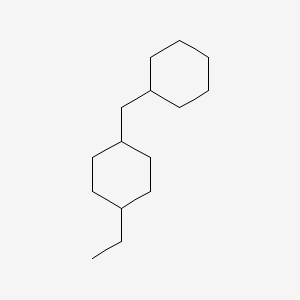
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
